2-Bromo-6-chloro-4-fluorobenzoic acid

概要

説明

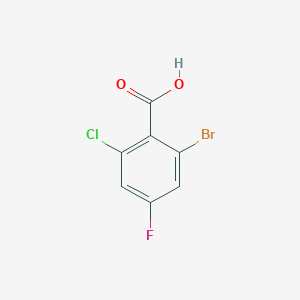

2-Bromo-6-chloro-4-fluorobenzoic acid is an organic compound with the molecular formula C7H3BrClFO2 and a molecular weight of 253.45 g/mol . It is a halogenated benzoic acid derivative, characterized by the presence of bromine, chlorine, and fluorine atoms on the benzene ring. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-chloro-4-fluorobenzoic acid typically involves the halogenation of benzoic acid derivatives. One common method is the bromination of 4-chloro-6-fluorobenzoic acid using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent over-bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process .

化学反応の分析

Types of Reactions

2-Bromo-6-chloro-4-fluorobenzoic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) on the benzene ring can be substituted with other functional groups using appropriate reagents.

Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Oxidation Reactions: The compound can undergo oxidation to form more oxidized derivatives, such as carboxylic acid derivatives.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.

Reduction: Reducing agents like LiAlH4 or NaBH4 are commonly used under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while reduction reactions can produce alcohols or aldehydes .

科学的研究の応用

Applications in Chemical Synthesis

-

Intermediate in Organic Synthesis :

- 2-Bromo-6-chloro-4-fluorobenzoic acid serves as an important intermediate in the synthesis of various complex organic molecules. Its unique halogen substituents allow for selective reactions that are crucial in developing new chemical entities.

-

Pharmaceutical Development :

- The compound has been utilized in pharmaceutical research for its biological activity. It interacts with specific biological targets such as enzymes and receptors, making it valuable for studying enzyme inhibition and pharmacological pathways.

- Agricultural Chemicals :

Case Study 1: Pharmaceutical Applications

A study investigated the use of this compound as a probe for enzyme inhibition. The compound demonstrated significant interaction with specific enzymes involved in metabolic pathways, indicating its potential as a lead compound for drug development targeting metabolic diseases.

Case Study 2: Agricultural Chemistry

Research highlighted its effectiveness as an active ingredient in pesticide formulations. The unique halogenation pattern provided enhanced stability and activity against target pests compared to non-halogenated analogs .

作用機序

The mechanism of action of 2-Bromo-6-chloro-4-fluorobenzoic acid depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The presence of halogen atoms can enhance the compound’s binding affinity and specificity for certain molecular targets . The pathways involved may include inhibition of key enzymes in metabolic pathways or disruption of cellular processes.

類似化合物との比較

Similar Compounds

2-Bromo-4-chloro-6-fluorobenzoic acid: A closely related compound with similar halogenation patterns.

2-Bromo-4-fluorobenzoic acid: Lacks the chlorine atom but shares similar reactivity and applications.

4-Chloro-2-fluorobenzoic acid: Contains chlorine and fluorine atoms but lacks bromine.

Uniqueness

2-Bromo-6-chloro-4-fluorobenzoic acid is unique due to the presence of three different halogen atoms on the benzene ring, which can influence its reactivity and interactions with other molecules. This unique halogenation pattern can enhance its utility in various synthetic and research applications, making it a valuable compound in organic chemistry .

生物活性

2-Bromo-6-chloro-4-fluorobenzoic acid (C₇H₃BrClF O₂) is an organic compound notable for its unique halogenation pattern, which significantly influences its chemical reactivity and biological activity. This article provides a comprehensive overview of the biological activities associated with this compound, drawing from diverse sources to present a detailed analysis.

- Molecular Formula : C₇H₃BrClF O₂

- Molecular Weight : 253.45 g/mol

- Structure : The compound features a benzoic acid core with bromine, chlorine, and fluorine substituents at the 2, 6, and 4 positions, respectively. This arrangement enhances its potential interactions with biological systems.

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The halogen substituents can modulate the electronic properties of the molecule, allowing it to act as an inhibitor for specific enzymatic pathways.

Enzyme Inhibition Studies

Research indicates that compounds similar to this compound exhibit enzyme inhibition capabilities. For instance, studies have shown that structurally related compounds can inhibit key enzymes involved in metabolic processes, potentially impacting pathways relevant to diseases such as cancer and diabetes .

Biological Applications

This compound has been utilized in various research contexts:

- Pharmacological Research : Its unique structure makes it a candidate for drug development, particularly in targeting specific diseases where enzyme inhibition is beneficial.

- Biological Pathway Investigation : The compound serves as a probe in studies examining biological pathways, contributing to the understanding of complex biochemical interactions .

Case Study 1: Enzyme Inhibition

A study investigating the enzyme inhibition properties of halogenated benzoic acids found that this compound effectively inhibited certain enzymes critical in metabolic pathways. The study reported IC50 values indicating significant inhibitory activity against target enzymes, suggesting its potential therapeutic applications in metabolic disorders .

Case Study 2: Antiviral Activity

In another research effort focusing on antiviral compounds, derivatives of halogenated benzoic acids were evaluated for their efficacy against viral infections. Although specific data on this compound was limited, related compounds demonstrated broad-spectrum antiviral activity, indicating a promising area for further exploration regarding this compound's potential .

Comparative Analysis with Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 2-Bromo-4-chloro-6-fluorobenzoic acid | Similar halogenation; lacks one bromine | Moderate enzyme inhibition |

| 3-Bromo-6-chloro-2-fluorobenzoic acid | Different positional isomer; distinct reactivity | Antiviral properties observed |

| 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid | Key intermediate for SGLT2 inhibitors | Significant therapeutic potential |

The comparative analysis highlights that while structurally similar compounds exhibit varying degrees of biological activity, the unique arrangement of halogens in this compound may enhance its interaction with specific biological targets.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-bromo-6-chloro-4-fluorobenzoic acid, and what are their limitations?

- Methodological Answer : The compound is typically synthesized via halogenation of benzoic acid derivatives. For example, bromination and chlorination can be achieved using electrophilic aromatic substitution (e.g., Br₂/FeBr₃ or Cl₂/FeCl₃), while fluorination may require directed ortho-metalation (DoM) strategies or Balz-Schiemann reactions. Challenges include regioselectivity due to competing substituent effects; optimization of reaction conditions (temperature, catalyst loading) is critical to minimize byproducts .

- Limitations : Competing halogenation at adjacent positions (e.g., para vs. meta) may occur, requiring iterative purification via column chromatography or recrystallization.

Q. How can the purity and identity of this compound be verified experimentally?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use , , and NMR to confirm substituent positions and integration ratios.

- High-Performance Liquid Chromatography (HPLC) : Quantify purity using reverse-phase columns (C18) with UV detection at 254 nm.

- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or GC-MS .

Q. What spectroscopic techniques are recommended for characterizing halogenated benzoic acid derivatives?

- Methodological Answer :

- Infrared Spectroscopy (IR) : Identify carboxylic acid (C=O stretch ~1700 cm⁻¹) and halogen (C-Br ~600 cm⁻¹) functional groups.

- X-ray Crystallography : Resolve crystal structure using single-crystal diffraction (e.g., SHELXL for refinement and ORTEP-III for visualization) .

Advanced Research Questions

Q. How can computational methods predict the reactivity and regioselectivity of halogenation in this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) can model substituent effects on electron density and predict preferred halogenation sites. For example, exact-exchange functionals (e.g., Becke’s hybrid) improve accuracy in thermochemical predictions for halogenated systems .

- Case Study : Compare experimental vs. computed chemical shifts using gauge-including atomic orbital (GIAO) methods to validate models .

Q. What strategies resolve contradictions between experimental and computational data for halogenated benzoic acids?

- Methodological Answer :

- Cross-Validation : Use multiple DFT functionals (e.g., B3LYP vs. M06-2X) to assess sensitivity to exchange-correlation terms.

- Experimental Benchmarking : Compare computed vibrational frequencies (IR) or NMR chemical shifts with empirical data to refine computational parameters .

Q. How can this compound be utilized as a building block in pharmaceutical intermediates?

- Methodological Answer :

- Suzuki-Miyaura Coupling : React with arylboronic acids (e.g., 4-fluorophenylboronic acid) to form biaryl structures, leveraging palladium catalysts (Pd(PPh₃)₄) and base (Na₂CO₃) .

- Peptide Conjugation : Activate the carboxylic acid group using EDCl/HOBt for coupling with amine-containing biomolecules .

Q. What challenges arise in crystallizing halogenated benzoic acids, and how are they mitigated?

- Methodological Answer :

- Solvent Selection : Use mixed solvents (e.g., DCM/hexane) to slow crystallization and improve crystal quality.

- Temperature Gradients : Gradual cooling (0.5°C/min) minimizes defects. Software like WinGX assists in structure solution and refinement .

Q. Data Contradiction Analysis

Q. Discrepancies in reported melting points for halogenated benzoic acids: How to address them?

- Methodological Answer :

- Purity Assessment : Re-measure melting points after recrystallization (e.g., using ethanol/water) and compare with literature (e.g., NIST data ).

- Thermogravimetric Analysis (TGA) : Rule out decomposition by monitoring mass loss during heating.

Q. Key Software and Tools

| Application | Tool/Software | Reference |

|---|---|---|

| Crystallography | SHELXL, ORTEP-III | |

| Computational Chemistry | Gaussian (DFT), GAMESS | |

| Spectral Analysis | MestReNova, ACD/Labs |

特性

IUPAC Name |

2-bromo-6-chloro-4-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClFO2/c8-4-1-3(10)2-5(9)6(4)7(11)12/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQTOVIXCGACNJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)C(=O)O)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。